molecular formula C22H15BrClNO3 B7750090 2-[5-(4-Bromo-3-chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid

2-[5-(4-Bromo-3-chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid

Cat. No.: B7750090
M. Wt: 456.7 g/mol
InChI Key: QGZOHXZFNPZJHS-UHFFFAOYSA-N
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Description

2-[5-(4-Bromo-3-chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a furan ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Bromo-3-chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Bromination and Chlorination: The starting material, a phenyl ring, undergoes bromination and chlorination to introduce the bromo and chloro substituents.

    Furan Ring Formation: The substituted phenyl ring is then reacted with furan-2-carboxylic acid under acidic conditions to form the furan ring.

    Quinoline Formation: The furan-substituted phenyl compound is then subjected to a cyclization reaction with an appropriate reagent to form the quinoline core.

    Carboxylation: Finally, the quinoline derivative is carboxylated to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Bromo-3-chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The bromo and chloro substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the halogen atoms.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-(4-Bromo-3-chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-[5-(4-Bromo-3-chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(4-Bromo-3-chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    2-[5-(4-Bromo-3-chlorophenyl)furan-2-yl]-6-propylquinoline-4-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

The unique combination of the furan ring, quinoline core, and specific substituents (bromo, chloro, and ethyl groups) in 2-[5-(4-Bromo-3-chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid gives it distinct chemical and biological properties

Properties

IUPAC Name

2-[5-(4-bromo-3-chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrClNO3/c1-2-12-3-6-18-14(9-12)15(22(26)27)11-19(25-18)21-8-7-20(28-21)13-4-5-16(23)17(24)10-13/h3-11H,2H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZOHXZFNPZJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC(=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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